ethyl 1H-pyrazole-3-carboxylate
Description
Significance of Heterocyclic Compounds in Drug Discovery and Agrochemicals
Heterocyclic compounds are a fundamental class of organic molecules characterized by a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. openmedicinalchemistryjournal.comreachemchemicals.com These compounds are of immense interest in medicinal chemistry and agrochemical research due to their wide-ranging biological activities and structural diversity. openmedicinalchemistryjournal.comijraset.com In fact, it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov
The prevalence of heterocyclic structures in nature is exemplified by their presence in essential biomolecules like vitamins, hormones, and antibiotics. openmedicinalchemistryjournal.comijraset.com Their utility in drug discovery is unparalleled; they form the core scaffold of a majority of pharmaceuticals on the market, including anticancer, antibacterial, antiviral, and anti-inflammatory drugs. reachemchemicals.comijpsr.info The presence of heteroatoms allows for a wide range of chemical properties, enabling these compounds to interact with various biological targets. reachemchemicals.comijsrtjournal.com This versatility provides medicinal chemists with a powerful tool to fine-tune properties such as solubility, lipophilicity, and polarity, which are crucial for optimizing the efficacy and safety of drug candidates. nih.gov
In the realm of agrochemicals, heterocyclic compounds are equally vital, constituting the active ingredient in a large percentage of commercial pesticides, herbicides, and fungicides. researchgate.netresearchgate.net Their targeted action against specific pests and diseases helps to protect crops and ensure food security. scielo.br The continuous development of new synthetic methods provides access to a vast and diverse chemical space of heterocyclic compounds, driving innovation in both the pharmaceutical and agrochemical industries. rsc.org
Overview of Pyrazole (B372694) Core Structure and its Broad Biological Activities
Among the myriad of heterocyclic scaffolds, the pyrazole ring holds a prominent position. Pyrazole is a five-membered aromatic ring containing two adjacent nitrogen atoms. nih.govroyal-chem.com This structural motif is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov
The pyrazole nucleus is the foundation for a wide array of compounds demonstrating a remarkable spectrum of biological activities. nih.govnih.govpharmatutor.org Pyrazole derivatives have been extensively studied and have shown potential as:
Anti-inflammatory agents: Several clinically used non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure. nih.gov
Antimicrobial and Antifungal agents: Research has demonstrated the efficacy of pyrazole derivatives against various bacterial and fungal strains. nih.govnih.govsrce.hr
Anticancer agents: Certain pyrazole-containing compounds have been found to inhibit the growth of cancer cells. nih.govresearchgate.net
Anticonvulsant and Antidepressant agents: The pyrazole scaffold has been incorporated into molecules with activity in the central nervous system. nih.govorientjchem.org
Herbicidal and Insecticidal agents: In agriculture, pyrazole derivatives are used to control weeds and insect pests, with some acting as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). scielo.brroyal-chem.comnih.gov
Antiviral agents: The potential of pyrazoles to combat viral infections is an active area of research. nih.govorientjchem.org
The versatility of the pyrazole ring allows for substitution at various positions, enabling chemists to synthesize large libraries of derivatives with diverse and potent biological effects. royal-chem.comnih.gov
Rationale for Research on Ethyl 1H-Pyrazole-3-Carboxylate and its Derivatives
This compound is a specific pyrazole derivative that has garnered significant attention as a key building block in organic synthesis. Its structure features an ethyl ester group at the 3-position of the pyrazole ring, providing a reactive site for further chemical modifications. nih.govgeorganics.sk
The primary rationale for the extensive research into this compound and its derivatives lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. thieme-connect.com For instance, it is a crucial intermediate in the synthesis of darolutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer. thieme-connect.com
Furthermore, the core structure of this compound serves as a scaffold for the development of new therapeutic and agrochemical agents. nih.govnih.gov By modifying the pyrazole ring and the ester group, researchers can create novel compounds with tailored biological activities. Studies have shown that derivatives of this compound exhibit significant anti-inflammatory and antimicrobial properties. nih.govsrce.hrnih.gov For example, certain substituted ethyl 5-phenyl-1H-pyrazole-3-carboxylates have demonstrated notable anti-inflammatory effects. nih.gov In the field of agrochemicals, pyrazole carboxylate derivatives are being investigated as potential fungicides. acs.org
The accessibility of this compound and the ability to functionalize its structure at multiple positions make it an invaluable tool for chemists in the ongoing search for new and improved drugs and crop protection agents. thieme-connect.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-4-7-8-5/h3-4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPOSRHJXMILNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5932-27-4 | |
| Record name | Ethyl 1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
The ¹H NMR spectrum of ethyl 1H-pyrazole-3-carboxylate provides a precise signature of its proton environments. In a typical solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), the spectrum displays distinct signals corresponding to the protons of the ethyl group and the pyrazole (B372694) ring.
The ethyl group characteristically presents as a triplet and a quartet. The methyl (CH₃) protons, being adjacent to a methylene (B1212753) (CH₂) group, are split into a triplet. The methylene protons, coupled to the three methyl protons, appear as a quartet.
The pyrazole ring protons (H4 and H5) appear as doublets due to coupling with each other. The N-H proton of the pyrazole ring typically appears as a broad singlet at a downfield chemical shift, and its exact position is highly dependent on the solvent and concentration.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (ethyl) | ~1.3-1.4 | Triplet | ~7.1 |
| CH₂ (ethyl) | ~4.3-4.4 | Quartet | ~7.1 |
| H4 (pyrazole) | ~6.8 | Doublet | ~2.3 |
| H5 (pyrazole) | ~7.7 | Doublet | ~2.3 |
Note: Data are estimated based on typical values for this structural motif. Exact values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. For this compound, six distinct signals are expected, corresponding to the two carbons of the ethyl group, the carbonyl carbon, and the three carbons of the pyrazole ring.
The carbonyl carbon (C=O) is characteristically found significantly downfield. The carbons of the pyrazole ring have distinct chemical shifts, and the carbons of the ethyl group appear in the upfield region of the spectrum. While specific, published data for the unsubstituted compound is sparse, spectral data is available for purchase and comparison. nih.gov
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (ethyl) | ~14 |
| CH₂ (ethyl) | ~61 |
| C4 (pyrazole) | ~110 |
| C5 (pyrazole) | ~135 |
| C3 (pyrazole) | ~140 |
Note: Data are estimated based on values for structurally similar compounds and general principles. Exact values may vary.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the N-H group, the ester functionality, and the pyrazole ring.
Analysis of the closely related compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate, provides strong indicative values for the primary functional groups. nist.gov
Table 3: Characteristic IR Absorption Bands for this compound Motif
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Pyrazole N-H | ~3150-3300 | Medium, Broad |
| C-H Stretch | Aromatic (pyrazole) | ~3100 | Medium |
| C-H Stretch | Aliphatic (ethyl) | ~2980 | Medium |
| C=O Stretch | Ester Carbonyl | ~1710-1730 | Strong |
| C=N Stretch | Pyrazole Ring | ~1580 | Medium |
Note: Frequencies are based on data from closely related analogs and characteristic group frequencies.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. HRMS allows for the determination of the elemental formula from a highly accurate mass measurement.
The molecular formula of this compound is C₆H₈N₂O₂. Its exact mass, as calculated from the most abundant isotopes, is 140.058577502 Da. nih.gov The molecular ion peak [M]⁺ would be observed at m/z 140 in a standard mass spectrum.
The fragmentation pattern is characteristic of an ethyl ester. Key fragments would include the loss of the ethoxy radical (•OCH₂CH₃) resulting in an [M-45]⁺ peak, and fragmentation via a McLafferty rearrangement, leading to the loss of ethylene (B1197577) (C₂H₄) and an [M-28]⁺ peak. Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, have also been calculated for various adducts. uni.lu
Table 4: Mass Spectrometry Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Exact Mass | 140.058577502 Da nih.gov |
| [M+H]⁺ (predicted m/z) | 141.06586 uni.lu |
X-ray Diffraction (XRD) for Single Crystal Analysis
Single-crystal X-ray diffraction provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.
A crystal structure for this compound has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.gov The deposition number provides a reference for researchers to access the detailed crystallographic parameters. While the full experimental details from the primary publication are not available here, the existence of this entry confirms that a definitive solid-state structure has been elucidated.
Table 5: Crystal Structure Deposition Information
| Compound | Database | Deposition Number | DOI |
|---|
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on electronic transitions within a molecule, particularly those involving conjugated π-systems. The pyrazole ring is an aromatic heterocycle and acts as a chromophore.
The parent 1H-pyrazole molecule is known to exhibit a π → π* transition with an absorption maximum (λmax) in the range of 205-210 nm in the gas phase. The presence of the ethyl carboxylate substituent on the pyrazole ring is expected to cause a minor bathochromic (red) shift in the absorption maximum.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the structural and electronic properties of pyrazole (B372694) derivatives.
Theoretical studies on the related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, using DFT at the B3LYP/6-31G(d) level, have shown that the molecule generally adopts a planar conformation, where all atoms lie in the same geometric plane. nih.gov This planarity is a key feature of the pyrazole ring system. Quantum chemical calculations for this related acid indicate high electronic stability and low chemical reactivity. nih.gov
For the parent molecule 1H-pyrazole-3-carboxylic acid, DFT calculations have been performed to determine its optimized molecular structure, vibrational frequencies, and NMR chemical shifts. researchgate.net These theoretical parameters are often found to be in good agreement with experimental data from methods like X-ray diffraction. researchgate.net For instance, the calculated N-N bond length in the pyrazole ring for 1H-pyrazole-3-carboxylic acid was found to be approximately 1.337 Å (using B3LYP/6-311++G(d,p)), which closely matches the experimentally observed length of 1.330 Å. researchgate.net
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity. nih.gov The Molecular Electrostatic Potential (MEP) map is another useful tool derived from DFT, which illustrates the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack.
Table 1: Calculated Electronic Properties of 1H-pyrazole-3-carboxylic Acid (as an analogue for Ethyl 1H-pyrazole-3-carboxylate) Data sourced from studies on the parent carboxylic acid, a close structural analogue.
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| B3LYP | 6-311++G(d,p) | -7.19 (Methanol) | -1.58 (Methanol) | 5.61 (Methanol) |
| B3LYP | 6-311++G(d,p) | -7.03 (Gas) | -2.13 (Gas) | 4.90 (Gas) |
| HSEh1PBE | 6-311++G(d,p) | -7.99 (Methanol) | -2.31 (Methanol) | 5.68 (Methanol) |
| HSEh1PBE | 6-311++G(d,p) | -7.86 (Gas) | -2.80 (Gas) | 5.06 (Gas) |
This data is based on calculations for 1H-pyrazole-3-carboxylic acid as reported in the literature. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how a ligand, such as a derivative of this compound, might interact with the active site of a biological target like a protein or enzyme.
The pyrazole scaffold is a common feature in molecules designed to be kinase inhibitors. jst.go.jp Docking studies have been instrumental in elucidating their binding modes. For example, in a study of pyrazole-fused curcumin (B1669340) analogues, molecular docking was used to investigate their interaction with the colchicine-binding site of tubulin. nih.gov The results showed that the pyrazole-containing compounds could access and bind within this pocket, suggesting a mechanism for their microtubule-destabilizing activity. nih.gov
In another study, novel pyrazole-carboxamide derivatives were synthesized and evaluated as carbonic anhydrase (CA) inhibitors. nih.gov Molecular docking simulations were performed to understand the binding interactions with human CA isoenzymes (hCA I and hCA II). These studies revealed key interactions, such as the coordination of the sulfonamide zinc-binding group with the Zn²⁺ ion in the active site and hydrogen bonding between the ligand and nearby amino acid residues like Thr199. nih.gov
Similarly, docking studies on 1,3,5-triaryl pyrazole derivatives targeting the estrogen receptor α (ERα) helped to rationalize their observed biological activity, even when the activity was weak. jmolekul.com Such studies are crucial for identifying the key structural features responsible for binding affinity and selectivity, guiding the optimization of lead compounds. jst.go.jpnih.gov
Table 2: Examples of Molecular Docking Studies on Pyrazole Carboxylate Derivatives
| Derivative Class | Biological Target | Key Findings/Interactions | Reference |
| Pyrazole-fused Curcumin Analogues | Tubulin (Colchicine-binding site) | Compound 7h showed a binding energy of -10.08 kcal/mol, accessing a wider space than colchicine. | nih.gov |
| Pyrazole-carboxamides with Sulfonamide Moiety | Carbonic Anhydrase II (hCA II) | Interactions with the catalytic Zn²⁺ ion and hydrogen bonding with active site residues (e.g., Thr199). | nih.gov |
| 1,3,5-Triaryl Pyrazoles | Estrogen Receptor α (ERα) | Docking results correlated with weak in vitro antiproliferative activity against MCF-7 cells. | jmolekul.com |
| Pyrazole-carboxamides | DNA (Minor Groove) | A computational model predicted binding energy, which was then verified experimentally, suggesting DNA as a potential off-target. | jst.go.jp |
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been crucial in identifying potent agents for various therapeutic areas.
In the development of novel hypoxia-inducible factor (HIF)-1 inhibitors, an extensive SAR study was conducted on a series of 1-ethylpyrazole-3-carboxamide compounds. nih.gov By screening a chemical library, an initial hit containing the 1-ethylpyrazole-3-carboxamide scaffold was identified with an IC₅₀ of 19.1 μM. Subsequent modifications led to the development of a more potent compound with an IC₅₀ of 8.1 μM, demonstrating how systematic structural changes can enhance activity. nih.gov
Similarly, a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated for anti-inflammatory activity. nih.gov The results indicated that substitutions on the pyrazole scaffold could significantly improve anti-inflammatory effects. Specifically, compounds with 3,4-dimethoxyphenyl and 2,3-dimethoxyphenyl groups at the 5-position of the pyrazole ring showed the most significant activity. nih.gov
Another study focused on pyrazole-based analogues of the marine alkaloid lamellarin O. nih.govrsc.org A library of ethyl and methyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates was synthesized and tested for cytotoxicity against human colorectal cancer cell lines. The SAR analysis revealed that compounds bearing a fluorine substituent were generally the most active. nih.gov This highlights the importance of specific substituents in modulating the biological profile of the pyrazole carboxylate core.
Table 3: Structure-Activity Relationship (SAR) Highlights for Pyrazole Carboxylate Derivatives
| Core Scaffold | Position of Modification | Substituent Effect on Activity | Target/Activity | Reference |
| 1-Ethylpyrazole-3-carboxamide | Various | Optimization of substituents led to a >2-fold increase in potency. | HIF-1 Inhibition | nih.gov |
| Ethyl 5-substituted-1H-pyrazole-3-carboxylate | Position 5 | Dimethoxyphenyl groups significantly enhanced activity. | Anti-inflammatory | nih.gov |
| Ethyl 3,4-diaryl-1H-pyrazole-5-carboxylate | Aryl groups at positions 3, 4, and 1 | Fluorine substituents generally resulted in the highest cytotoxicity. | Anticancer (Colorectal) | nih.gov |
| Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylate | Position 5 | A 2,5-dimethylthiophen-3-yl group resulted in antibacterial activity comparable to ampicillin. | Antimicrobial | researchgate.net |
Analysis of Molecular Descriptors (e.g., TPSA, LogP)
Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in computational chemistry and cheminformatics to predict physicochemical properties, pharmacokinetics, and potential drug-likeness of a compound. Key descriptors include the topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP).
TPSA is a measure of the total surface area of all polar atoms in a molecule, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good predictor of drug absorption, including intestinal absorption and blood-brain barrier penetration.
LogP, the partition coefficient between octanol (B41247) and water, is a well-established measure of a molecule's lipophilicity. Lipophilicity is a critical factor influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
For this compound, these descriptors can be calculated or retrieved from chemical databases. These values provide a preliminary assessment of its drug-like properties. For instance, in silico ADMET profiles were predicted for pyrazole-fused curcumin analogues, helping to assess their potential advantages and disadvantages as drug candidates. nih.gov The evaluation of physicochemical properties was also a key step in the analysis of pyrazole-based lamellarin O analogues before assessing their cytotoxicity. nih.govrsc.org
Table 4: Calculated Molecular Descriptors for this compound
| Descriptor | Value | Significance | Source |
| Molecular Formula | C₆H₈N₂O₂ | Basic atomic composition | nih.gov |
| Molecular Weight | 140.14 g/mol | Affects diffusion and transport properties | nih.gov |
| XLogP3-AA (LogP) | 0.8 | Measures lipophilicity; influences solubility and permeability | nih.gov |
| Topological Polar Surface Area (TPSA) | 55.0 Ų | Predicts transport properties (e.g., intestinal absorption) | nih.govuni.lu |
| Hydrogen Bond Donors | 1 | Potential for forming hydrogen bonds with biological targets | nih.gov |
| Hydrogen Bond Acceptors | 3 | Potential for forming hydrogen bonds with biological targets | nih.gov |
| Rotatable Bond Count | 2 | Relates to conformational flexibility | nih.gov |
Biological Activity and Pharmaceutical Applications
Anti-inflammatory Activity
The pyrazole (B372694) nucleus is a key component in several anti-inflammatory drugs. nih.gov The anti-inflammatory potential of ethyl 1H-pyrazole-3-carboxylate derivatives has been explored through various studies, demonstrating their capacity to mitigate inflammatory responses. nih.govresearchgate.net
The anti-inflammatory efficacy of this compound derivatives has been predominantly assessed using the carrageenan-induced paw edema model in rats, a standard and widely used in vivo model for evaluating acute inflammation. nih.govresearchgate.net In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume after the administration of the test compound indicates its anti-inflammatory activity.
A study involving a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates demonstrated significant anti-inflammatory effects. nih.gov Specifically, Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate were identified as having noteworthy activity when compared to the control group in the carrageenan-induced paw edema model. nih.gov
Similarly, another series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates underwent screening for their in vivo anti-inflammatory properties. researchgate.net Compounds within this series also exhibited significant activity in the rat paw edema test, highlighting the therapeutic potential of this class of compounds in treating inflammation. researchgate.net
The mechanism behind the anti-inflammatory effects of pyrazole-containing compounds often involves the inhibition of key enzymes in the inflammatory cascade. One of the most well-known examples is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins. nih.govresearchgate.net The chronic use of traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 can lead to gastrointestinal side effects, making selective COX-2 inhibitors a valuable therapeutic alternative. researchgate.net
Derivatives of pyrazole have also been shown to modulate other inflammatory pathways. For instance, certain hybrid pyrazole compounds have demonstrated the ability to inhibit the production of reactive oxygen species (ROS) in neutrophils. nih.gov ROS are known to be significant contributors to the inflammatory process. Furthermore, some experimental pyrazole compounds have been observed to modulate the activity of ERK1/2, p38MAPK, and AKT in endothelial cells, which are key signaling pathways involved in inflammation and angiogenesis. nih.gov
Antimicrobial Activity
This compound derivatives have emerged as a promising class of antimicrobial agents, with studies demonstrating their effectiveness against a wide range of pathogenic bacteria and fungi. nih.govresearchgate.net
Numerous synthesized derivatives of this compound have been tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netgreenpharmacy.infojrespharm.com
Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis have shown susceptibility to these compounds. nih.govresearchgate.netjrespharm.com Similarly, activity has been confirmed against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net One notable derivative, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate, exhibited activity against E. coli and P. aeruginosa that was comparable to the antibiotic ampicillin. nih.govresearchgate.net
The table below summarizes the antibacterial activity of selected this compound derivatives, with activity measured by the Minimum Inhibitory Concentration (MIC).
| Compound/Derivative | Bacterial Strain | MIC (μmol/mL) | Reference Compound | MIC (μmol/mL) |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21) | Escherichia coli | 0.038 | Ampicillin | 0.033 |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21) | Pseudomonas aeruginosa | 0.067 | Ampicillin | 0.067 |
| Pyrazole sulfonamide derivatives (9-11, 17) | Bacillus subtilis | 0.003-0.004 (1 µg/mL converted) | - | - |
| Pyrazole sulfonamide derivatives (12, 13, 18) | Bacillus subtilis | 0.012 (4 µg/mL converted) | Chloramphenicol | 0.012 (4 µg/mL converted) |
Data sourced from multiple studies. nih.govresearchgate.netjrespharm.com
The antifungal potential of this compound derivatives has been well-documented against various fungal pathogens, including human and plant pathogens. nih.govresearchgate.netnih.govmdpi.com
Studies have demonstrated efficacy against human pathogenic fungi from the Candida species, such as Candida albicans, C. parapsilosis, and C. tropicalis. nih.govresearchgate.net For instance, Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be more potent than the standard antifungal drug fluconazole (B54011) against C. parapsilosis. nih.govresearchgate.net
In the context of agriculture, these derivatives have been evaluated against phytopathogenic fungi. nih.govmdpi.com One study reported that an isoxazolol pyrazole carboxylate derivative displayed significant antifungal activity against Rhizoctonia solani, a major plant pathogen. nih.gov Another study on fluorinated pyrazole aldehydes showed inhibitory effects against Sclerotinia sclerotiorum and Fusarium culmorum. mdpi.com
The table below presents the antifungal activity of a representative derivative.
| Compound/Derivative | Fungal Pathogen | MIC (μmol/mL) | Reference Compound | MIC (μmol/mL) |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (16) | Candida parapsilosis | 0.015 | Fluconazole | 0.020 |
| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | 0.001 (0.37 µg/mL converted) | Carbendazol | - |
Data sourced from multiple studies. nih.govresearchgate.netnih.gov
Anticancer and Antitumor Activity
The pyrazole scaffold is a constituent of various compounds that exhibit potent anticancer and antitumor properties. nih.govresearchgate.net Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines, showing promise as leads for new anticancer drugs. nih.govnih.govresearchgate.net
Research has shown that these compounds can inhibit the growth and proliferation of various cancer cells. For example, a derivative named GeGe-3, which is an ethyl 1H-pyrazole-4-carboxylate, significantly restricted the proliferation and migration of cell lines such as PC3 (prostate adenocarcinoma), SKOV-3 (ovarian adenocarcinoma), and MDA-MB231 (breast adenocarcinoma) at micromolar concentrations. nih.gov
Another study focused on derivatives of ethyl 3-aryl-1H-pyrazole-5-carboxylate, which were found to suppress the growth of A549 lung cancer cells. researchgate.net Furthermore, pyrazole derivatives synthesized from ethyl 4-cyano-1,5-diphenyl-1H-pyrazole-3-carboxylate were tested for their cytotoxicity against estrogen-dependent tumors, with one derivative showing high potency against the IGROVI ovarian tumor cell line. nih.gov Cytotoxic activity has also been observed against the MCF7 breast cancer cell line. researchgate.net
The table below highlights the anticancer activity of selected pyrazole derivatives.
| Derivative Class/Compound Name | Starting Material/Core Structure | Cancer Cell Line(s) | Key Finding |
| 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile (13) | Ethyl 4-cyano-1,5-diphenyl-1H-pyrazole-3-carboxylate | IGROVI (ovarian) | High cytotoxic activity with a GI50 value of 40 nM. nih.gov |
| GeGe-3 (ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl)ureido)-1H-pyrazole-4-carboxylate) | Ethyl 1H-pyrazole-4-carboxylate | PC3 (prostate), SKMEL-28 (melanoma), SKOV-3 (ovarian), Hep-G2 (liver), MDA-MB231 (breast), A549 (lung), HeLa (cervical) | Significantly restricted cell proliferation and migration at 10 μM concentrations. nih.gov |
| Ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate (3i) | Ethyl 3-aryl-1H-pyrazole-5-carboxylate | A549 (lung) | The most effective compound in the series for inhibiting A549 cell growth. researchgate.net |
| Pyrazolo[3,4-d]pyrimidine derivative (6c) | o-aminothiophenol | MCF7 (breast) | Exhibited the highest cytotoxic activity among the synthesized compounds in its series. researchgate.net |
Cell Proliferation Inhibition and Cytotoxicity
The inhibition of cell proliferation and cytotoxic effects are key areas of investigation for pyrazole derivatives in the context of anticancer research.
Several novel series of pyrazole derivatives have been synthesized and evaluated for their antitumor activities against various cancer cell lines. nih.gov For instance, a series of 4-cyano-1,5-diphenylpyrazoles, derived from ethyl 4-cyano-1,5-diphenyl-1H-pyrazole-3-carboxylate, were tested for their cytotoxic properties against estrogen-dependent tumors. researchgate.net One derivative, 3-(5-Mercapto-1,3,4-oxa-diazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile , exhibited a high cytotoxic activity against the IGROVI ovarian tumor cell line with a GI50 value of 40 nM. researchgate.net
In another study, novel spiroisatin-pyranopyrazole hybrids were synthesized and showed considerable inhibition of proliferation in EBC-1 and HT-29 cancer cells. tandfonline.com Specifically, cyanide-containing derivatives were generally more potent than their ethyl ester counterparts. tandfonline.com For example, compound 6c , which has a 4-bromo benzyl (B1604629) moiety on the isatin (B1672199) ring, demonstrated strong activity against EBC-1 and HT-29 cell lines, with IC50 values of 3.3 μM and 7.3 μM, respectively. tandfonline.com Its ethyl ester equivalent, 7c , showed more moderate potency. tandfonline.com
Furthermore, a series of pyrazole hydrazones and amides were evaluated for their antiproliferative activities. nih.gov One hydrazone derivative, 11a , showed significant cell proliferation inhibition in several cancer cell lines, including HeLa, MCF7, SKOV3, and SKMEL28, with IC50 values in the micromolar range. nih.gov This compound was also found to be more effective than the standard drug cisplatin (B142131) against certain cell lines. nih.gov
Research into pyrazole derivatives has also included the synthesis of compounds with a thiazolo[3,2-a]pyrimidine structure. nih.gov Several of these compounds exhibited potent anticancer activity, with one derivative, 4c , showing a particularly strong inhibitory effect on the Topo II enzyme, an important target in cancer therapy. nih.gov
Table 1: Cytotoxic Activity of Selected Pyrazole Derivatives
| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| 3-(5-Mercapto-1,3,4-oxa-diazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | IGROVI (ovarian) | GI50 = 40 nM | researchgate.net |
| Spiroisatin-pyranopyrazole hybrid (6c) | EBC-1 | IC50 = 3.3 μM | tandfonline.com |
| Spiroisatin-pyranopyrazole hybrid (6c) | HT-29 | IC50 = 7.3 μM | tandfonline.com |
| Pyrazole hydrazone (11a) | HeLa | IC50 = 4.63 ± 0.41 µM | nih.gov |
| Pyrazole hydrazone (11a) | MCF7 | IC50 = 6.90 ± 0.34 µM | nih.gov |
| Pyrazole hydrazone (11a) | SKOV3 | IC50 = 6.88 ± 0.23 µM | nih.gov |
| Pyrazole hydrazone (11a) | SKMEL28 | IC50 = 9.45 ± 0.66 µM | nih.gov |
| Thiazolo[3,2-a]pyrimidine (4c) | - | IC50 = 0.23 ± 0.01 µM (Topo II inhibition) | nih.gov |
Kinase Inhibition
Kinases are crucial enzymes in cellular signaling pathways, and their inhibition is a key strategy in the development of targeted cancer therapies. Pyrazole derivatives have been identified as potent kinase inhibitors. google.com
Novel 4-anilino-1H-pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their ability to inhibit EGFR and erbB2 kinase. researchgate.net Additionally, a series of 3-amino-1H-pyrazole-based compounds have been developed as kinase inhibitors, with modifications to the pyrazole ring significantly affecting their selectivity. nih.gov
The hydrolysis of the ethyl ester in compounds like ethyl 5-methyl-1H-pyrazole-3-carboxylate to its corresponding carboxylic acid can enhance its binding to kinase targets, such as in CDK/cyclin groove inhibitors.
DNA Binding and Cleavage Activity
The interaction of small molecules with DNA can lead to cell death, making DNA a significant target for anticancer drugs. Several pyrazole derivatives have been investigated for their ability to bind to and cleave DNA.
Novel pyrazole-fused heterocyclic derivatives have been synthesized and evaluated for their catalytic DNA cleavage abilities. nih.gov In one study, a dinuclear zinc(II) complex of a triazacyclononane derivative demonstrated efficient DNA cleavage under physiological conditions. acs.org The binding affinity of these types of complexes to DNA is a critical factor in their cleavage activity. acs.org
Furthermore, a series of heterocyclic dehydroabietylamine (B24195) derivatives, including pyrazine (B50134) amides, were synthesized and showed intercalated modes of binding with DNA, leading to apoptosis in cancer cells. tandfonline.com
Anti-estrogenic Effects
Estrogen receptors are a key target in the treatment of hormone-dependent cancers, such as certain types of breast cancer. Pyrazole derivatives have shown potential as anti-estrogenic agents. nih.gov
A series of 4-cyano-1,5-diphenylpyrazoles were synthesized and tested for their anti-estrogenic effects in vivo. researchgate.net One derivative, 3-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile , was found to have the highest anti-estrogenic activity. researchgate.net Another compound from this series showed an anti-estrogenic effect 1.6 times more effective than the reference drug. researchgate.net
Other Therapeutic Potentials
Antioxidant Properties
Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of significant interest. Pyrazole derivatives have demonstrated notable antioxidant activity. nih.govmdpi.com
Ethyl 5-methyl-1H-pyrazole-3-carboxylate has been shown to scavenge free radicals effectively, with its antioxidant activity increasing in a dose-dependent manner. In another study, a derivative, ethyl 4-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-1-phenyl-1H-pyrazole-3-carboxylate , exhibited antioxidant activity by reducing the levels of lipid peroxidation products. jmbfs.org
A series of pyrazole hydrazones and amides were also evaluated for their antioxidant properties. nih.gov Two hydrazone derivatives, in particular, showed promising antioxidant activity in various assays. nih.gov
Antiviral Activity
The broad spectrum of biological activities of pyrazole derivatives extends to antiviral effects. nih.govresearchgate.net The natural pyrazole C-glycoside, pyrazofurin, is known for its wide-ranging antimicrobial, antiviral, and antitumor activities. researchgate.net
A series of novel pyrazole fused heterocyclic derivatives demonstrated significant anti-BVDV (Bovine Viral Diarrhea Virus) activity, with one compound being ten times more potent than the control drug, ribavirin. nih.gov Additionally, pyrazole derivatives containing an oxime moiety have been synthesized and shown to possess antiviral activity against the tobacco mosaic virus (TMV). researchgate.net
Analgesic and Antipyretic Properties
The pyrazole nucleus is a well-established pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs), which often possess both analgesic and antipyretic properties. nih.gov Research has focused on synthesizing derivatives of this compound to explore these therapeutic areas.
Studies on a series of novel pyrazolo[3,4-c]pyrazole (B14755706) derivatives demonstrated both analgesic and anti-inflammatory activities. neliti.comglobalresearchonline.net One study measured analgesic effects using the acetic acid-induced writhing method in mice, with aspirin (B1665792) as a standard drug. neliti.com Several synthesized compounds showed significant inhibition of writhing, indicating notable analgesic potential. globalresearchonline.net
Similarly, a series of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives underwent evaluation for their in vivo analgesic and anti-inflammatory effects. researchgate.net Using the p-benzoquinone-induced writhing test, several ester and amide derivatives exhibited potent analgesic activity when compared to the reference drug, aspirin. researchgate.net
Furthermore, research into ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives has highlighted their potent anti-inflammatory action. nih.gov In a carrageenan-induced rat paw edema model, a standard test for anti-inflammatory effects, certain derivatives showed significant activity. nih.gov Specifically, compounds with dimethoxyphenyl substitutions, such as Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, were identified as having noteworthy anti-inflammatory properties. nih.gov While this research focused on inflammation, the mechanism is often linked to analgesic effects.
Table 1: Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives This table is interactive. You can sort and filter the data.
| Compound | Substitution Pattern | Anti-inflammatory Activity |
|---|---|---|
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 3,4-dimethoxyphenyl | Significant nih.gov |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 2,3-dimethoxyphenyl | Significant nih.gov |
| Other substituted derivatives | Various | Varied activity nih.gov |
Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
The inhibition of Angiotensin-Converting Enzyme (ACE) is a critical strategy in the management of hypertension. Researchers have investigated pyrazole derivatives for their potential to act as ACE inhibitors.
In one study, a series of chalcones and their corresponding pyrazole derivatives were synthesized and evaluated for their ACE inhibitory activity. nih.gov The study aimed to identify novel compounds capable of inhibiting the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II. Among the pyrazoles tested, one compound in particular, pyrazole 15 , demonstrated the most potent inhibitory effect with an IC₅₀ value of 0.213 mM. nih.gov This highlights the potential of the pyrazole scaffold, derived from chalcones, as a source for new ACE inhibitors. nih.gov
Alpha-Amylase Inhibitory Activity
Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type II diabetes. Pyrazole derivatives have been explored for this inhibitory capacity.
A study focused on the synthesis of three novel pyrazole derivatives, designated as B, C, and D, from a chalcone (B49325) precursor. ajchem-a.comajchem-a.com These compounds were tested for their ability to inhibit α-amylase purified from the sera of pancreatic cancer patients. ajchem-a.comajchem-a.com The inhibitory effect was found to be dose-dependent, with activity increasing at higher concentrations (25, 50, and 75 µg/mL). ajchem-a.comajchem-a.com
Among the synthesized compounds, pyrazole derivative B , which was produced through the reaction of a chalcone derivative with (4-nitrophenyl) hydrazine, showed the most significant inhibitory effect, reaching a maximum inhibition of 50%. ajchem-a.comajchem-a.com Other studies have also designed and synthesized pyrazole-chalcone derivatives, with compounds 4d and 6a being identified as having the highest activity against the α-amylase enzyme in one such report. chemicalpapers.com This line of research suggests that modifying the pyrazole structure can yield potent α-amylase inhibitors. ajchem-a.comajchem-a.comchemicalpapers.com
Table 2: Alpha-Amylase Inhibitory Activity of Synthesized Pyrazole Derivatives This table is interactive. You can sort and filter the data.
| Compound | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| Pyrazole Derivative B | 25 | < 50% ajchem-a.comajchem-a.com |
| Pyrazole Derivative B | 50 | < 50% ajchem-a.comajchem-a.com |
| Pyrazole Derivative B | 75 | ~50% ajchem-a.comajchem-a.com |
| Pyrazole Derivative C | 25-75 | Lower than B ajchem-a.comajchem-a.com |
| Pyrazole Derivative D | 25-75 | Lower than B ajchem-a.comajchem-a.com |
Potential as Plant Growth Regulators
Beyond pharmaceuticals, derivatives of this compound show promise in agriculture. Specifically, ethyl 5-methyl-1H-pyrazole-3-carboxylate has been identified as having potential applications as a pesticide and herbicide.
Research indicates that by modifying and optimizing the structure of this methylated pyrazole ester, it is possible to develop new agricultural chemicals that are highly efficient and environmentally friendly. These compounds could be used to control crop diseases, manage pest infestations, and regulate weed growth. Ultimately, such applications could lead to improved crop quality and yield, providing significant support for agricultural production. A patent also describes a method for preparing 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, a compound intended for use as an agricultural fungicide. google.com
Mechanistic Investigations of Biological Activity
Molecular Targets and Receptor Interactions
The biological activities of ethyl 1H-pyrazole-3-carboxylate derivatives are diverse, stemming from their ability to interact with a range of molecular targets. frontiersin.org The pyrazole (B372694) ring is considered a "privileged structure" in medicinal chemistry, capable of serving as a bioisostere for other aromatic rings like benzene (B151609) or phenol, which can improve properties like lipophilicity and metabolic stability. nih.gov This versatility allows for interaction with numerous receptors and enzymes. researchgate.net
A significant area of research has focused on their role as enzyme inhibitors. Specifically, pyrazole-based compounds have been identified as potent inhibitors of metalloproteinases, particularly meprin α and meprin β, which are implicated in conditions like fibrosis and cancer. nih.govnih.govsemanticscholar.org Their anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes, a well-known target for non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.comresearchgate.net For example, celecoxib, a famous COX-2 inhibitor, features a pyrazole core. nih.govresearchgate.net
In the context of anticancer activity, pyrazole derivatives have been shown to target key signaling proteins. One such target is the PI3 kinase, with certain pyrazole carbaldehyde derivatives demonstrating potent inhibition of this enzyme and exhibiting significant cytotoxicity against breast cancer cells. nih.gov Furthermore, some 1H-pyrazole-3-carboxamide derivatives have been found to interact directly with DNA, acting as minor groove binders. jst.go.jp This interaction can induce DNA damage and trigger cell death. jst.go.jp The cytotoxic effects of other pyrazole analogues have been linked to the induction of G2/M-phase cell cycle arrest, indicating an interaction with the cellular machinery that controls cell division. rsc.org
Beyond cancer and inflammation, the antinociceptive (pain-relieving) properties of some pyrazole analogues have been associated with the activation of opioid receptors and the blockage of acid-sensing ion channels (ASIC-1α). frontiersin.org
Enzyme Inhibition Mechanisms
The pyrazole scaffold is fundamental to the enzyme-inhibiting capabilities of these derivatives. nih.govnih.gov The ring structure itself can act as a bioisostere for an aryl group, enhancing solubility and lipophilicity, which helps to position the drug effectively within the receptor's binding pocket. nih.gov
In the case of meprin α and meprin β, pyrazole-based inhibitors, particularly those with a hydroxamate group, have demonstrated high potency. nih.govsemanticscholar.org The pyrazole core facilitates binding, while functional groups attached to it, like the hydroxamate, interact directly with the enzyme's active site. nih.gov Studies have successfully developed potent pan-meprin inhibitors as well as inhibitors with high selectivity for meprin α over meprin β. nih.govconsensus.app The 3,5-diphenylpyrazole (B73989) structure has been noted as a particularly effective scaffold for achieving high potency against meprin α. nih.gov
For anti-inflammatory action via COX inhibition, the mechanism is well-understood from related compounds like celecoxib. Structure-activity relationship studies have identified key features necessary for binding to the COX-2 active site. tandfonline.com The pyrazole ring itself does not always form direct interactions with the target protein but facilitates the optimal orientation of other crucial functional groups, such as a sulfonamide moiety, for effective binding. nih.govtandfonline.com
The inhibition of PI3 kinase by a pyrazole carbaldehyde derivative was found to be highly potent, with an IC₅₀ value of 0.25 μM against MCF7 breast cancer cells, outperforming the standard drug doxorubicin (B1662922) in that study. nih.gov Research on pyrazole carboxylic acid hydrazide analogs has also pointed towards the inhibition of lipoxygenase, another enzyme involved in inflammation. nih.gov
Off-Target Effects and Drug Repurposing Considerations
When designing potent and selective inhibitors, understanding off-target effects is crucial. Research into meprin inhibitors based on the pyrazole scaffold has also examined their selectivity against other related metalloproteases, such as matrix metalloproteases (MMPs) and ADAMs (A Disintegrin and metalloproteinase domain). nih.gov Interestingly, structural modifications can fine-tune this selectivity. For instance, the introduction of acidic moieties into the pyrazole derivative structure was found to eliminate inhibitory activity against MMPs and ADAMs, thereby creating a highly selective meprin inhibitor. nih.gov
Correlation between Structure and Biological Efficacy
The biological efficacy of this compound derivatives is highly dependent on the nature and position of chemical substituents on the pyrazole core and any attached rings.
For anti-inflammatory activity, substitutions on a phenyl ring attached to the pyrazole core are critical. The presence of electron-withdrawing groups, such as chloro and nitro, has been shown to improve activity. researchgate.net Specifically, a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were evaluated, and compounds with dimethoxy substitutions on the phenyl ring, namely ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, showed the most significant anti-inflammatory effects in a rat paw edema model. nih.gov
Table 1: Structure-Activity Relationship of Anti-inflammatory Pyrazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Base | Substitution on Phenyl Ring | Observed Activity | Reference |
|---|---|---|---|
| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 3,4-dimethoxy | Significant anti-inflammatory activity | nih.gov |
| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 2,3-dimethoxy | Significant anti-inflammatory activity | nih.gov |
| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 4-methoxy & 3-methoxy | Maximum activity (54.42% inhibition) | researchgate.net |
| 1,3-Diaryl pyrazole | 2-chloro | Improved anti-inflammatory activity | researchgate.net |
| 1,3-Diaryl pyrazole | 2-chloro, 4-nitro | Improved anti-inflammatory activity | researchgate.net |
In the realm of anticancer or cytotoxic activity, specific substitutions have also been shown to enhance efficacy. For pyrazole-based analogues of lamellarin O, the presence of a fluorine substituent consistently improved cytotoxicity against human colorectal cancer cell lines (HCT116, HT29, and SW480). rsc.org The most active of these compounds inhibited cancer cell proliferation in the low micromolar range. rsc.org For a different series of pyrazole hydrazones, one derivative showed notable antiproliferative activity against melanoma, lung, and cervical cancer cells. mdpi.com
Table 2: Structure-Activity Relationship of Cytotoxic Pyrazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Series | Substitution | Target Cell Lines | Key Finding | Reference |
|---|---|---|---|---|
| Ethyl/Methyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates | Fluorine | HCT116, HT29, SW480 | Fluorine improved cytotoxicity. | rsc.org |
| Pyrazolyl amides | 3,4,5-trimethoxybenzoyl | SKMEL28 (melanoma), A549 (lung), HeLa (cervical) | Showed relevant antiproliferative activity. | mdpi.com |
| 1,3-Diaryl pyrazole | 2-chloro | MCF-7, PC-3, HL-60 | Exhibited 61-73% anticancer activity. | researchgate.net |
| 1,3-Diaryl pyrazole | 2-chloro, 4-nitro | MCF-7, PC-3, HL-60 | Exhibited 61-73% anticancer activity. | researchgate.net |
Regarding enzyme inhibition, particularly of meprins, the substitution pattern is key to both potency and selectivity. The 3,5-diphenylpyrazole scaffold itself exhibits high inhibitory activity against meprin α. nih.gov The introduction of acidic carboxyphenyl moieties was found to increase activity against meprin β. nih.gov
The antifungal activity of pyrazole carboxylic acid derivatives against Candida albicans is also heavily influenced by their structure. Studies have shown that the positions of electronegative atoms like fluorine and oxygen, and the charges on these atoms, are crucial in determining the strength of the antifungal effect. nih.gov
Applications in Agricultural Chemistry
Development of Agrochemicals
Ethyl 1H-pyrazole-3-carboxylate serves as a crucial intermediate or building block in the synthesis of more complex molecules with desired agrochemical properties. chemimpex.comchemimpex.com The pyrazole (B372694) structure is a key feature in many pesticides due to its ability to undergo various chemical transformations, allowing for the creation of diverse compound libraries with enhanced biological efficacy. nih.gov Researchers utilize this scaffold to design and synthesize novel active ingredients for crop protection. nih.gov
The synthesis process often involves the cyclocondensation reaction between 1,3-dicarbonyl compounds and substituted hydrazines. nih.gov For instance, this compound can be prepared from the reaction of diethyl oxalate (B1200264) with specific reagents, which is then further modified. nih.gov A notable application is its role as an intermediate in the production of anthranilamide insecticides, such as chlorantraniliprole (B1668704) and cyantraniliprole. google.com The methods for preparing ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, a key intermediate for these insecticides, have been optimized to improve yield and reduce costs. google.com
The structural flexibility of the pyrazole ring allows for functionalization at multiple positions, enabling the synthesis of a wide range of derivatives. This adaptability is fundamental to the discovery of new agrochemicals with improved selectivity and effectiveness.
Insecticidal Activity
Derivatives of this compound have demonstrated significant insecticidal properties. The pyrazole scaffold is a core component of several classes of insecticides. For example, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is a vital precursor for the synthesis of chlorantraniliprole and cyantraniliprole, two major commercial insecticides. google.com
Research has focused on synthesizing novel pyrazole-containing compounds and evaluating their effectiveness against various insect pests. In one study, a series of 1H-pyrazole-5-carboxylic acid derivatives incorporating oxazole (B20620) and thiazole (B1198619) rings were synthesized. Bioassays revealed that some of these compounds exhibited potent insecticidal activity against the bean aphid (Aphis fabae). researchgate.net
| Compound | Concentration (mg/L) | Mortality (%) | Reference |
|---|---|---|---|
| Compound 7h (a 1H-pyrazole-5-carboxylic acid derivative) | 12.5 | 85.7 | researchgate.net |
| Imidacloprid (Commercial Standard) | 12.5 | Comparable to Compound 7h | researchgate.net |
The development of N-pyridylpyrazole thiazole derivatives is another area of active research, aiming to discover new insecticide leads. mdpi.com These efforts highlight the importance of the pyrazole carboxylate structure in creating new solutions for pest management in agriculture.
Fungicidal Activity
The pyrazole moiety is integral to the development of modern fungicides, particularly the succinate (B1194679) dehydrogenase inhibitor (SDHI) class. nih.gov this compound derivatives are used to create compounds that effectively control a range of plant pathogenic fungi. chemimpex.comnih.gov
Studies have demonstrated the potent fungicidal effects of various synthesized pyrazole carboxylates. For example, certain novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have shown significant activity against pathogenic fungi. nih.gov One derivative, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, was found to be more active against Candida parapsilosis than the commercial fungicide fluconazole (B54011). nih.gov Another study investigated the fungicidal potential of ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and its derivatives against Botryosphaeria dothidea, a fungus that causes fruit rot in olives, and found a significant inhibitory effect. researchgate.net
| Compound | Target Fungus | Activity (Minimum Inhibitory Concentration - MIC) | Comparison | Reference |
|---|---|---|---|---|
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (16) | Candida parapsilosis | 0.015 µmol/mL | More active than Fluconazole (0.020 µmol/mL) | nih.gov |
| Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Botryosphaeria dothidea | Significant inhibitory effect | Compared to control | researchgate.net |
| Ethyl-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Botryosphaeria dothidea | Significant inhibitory effect | Compared to control | researchgate.net |
The mechanism of action for many pyrazole-based fungicides involves the inhibition of the succinate dehydrogenase enzyme in the fungal respiratory chain, disrupting energy production and leading to fungal death. nih.gov
Herbicidal Activity
In addition to insecticidal and fungicidal properties, pyrazole derivatives originating from this compound are explored for their herbicidal activity. chemimpex.comrasayanjournal.co.in The pyrazole ring is present in some commercial herbicides, such as pyrazolynate, which was an early market entry in this class. nih.gov
Research involves synthesizing novel pyrazole compounds and screening them for their ability to control weeds. For instance, derivatives of quinclorac (B55369) containing a 3-methyl-1H-pyrazol-5-yl group were synthesized and tested against barnyard grass. nih.gov Several of these compounds showed excellent inhibitory effects in greenhouse experiments. nih.gov
| Compound | EC₅₀ (g/ha) | Reference |
|---|---|---|
| 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l) | 10.53 | nih.gov |
| 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) | 10.37 | nih.gov |
Another study combined isothiocyanates with substituted pyrazoles to create novel compounds with high herbicidal efficacy against several weeds, including Echinochloa crusgalli and Cyperus iria. mdpi.com These findings demonstrate that the this compound framework is a valuable starting point for the development of new and effective herbicides for integrated weed management programs.
Future Research Directions and Translational Potential
Exploration of Novel Derivatives and Scaffold Modifications
The core structure of ethyl 1H-pyrazole-3-carboxylate serves as a versatile template for the synthesis of a diverse array of new chemical entities. Future research will undoubtedly focus on the continued exploration of novel derivatives through various scaffold modifications. This includes the introduction of different substituents at various positions on the pyrazole (B372694) ring to modulate the compound's physicochemical properties and biological activity. nih.govnih.gov
For instance, the synthesis of 1,5-disubstituted-1H-pyrazole-3-carboxylates has yielded compounds with significant antimicrobial activity. nih.govresearchgate.net Similarly, the creation of 5-(substituted)-1H-pyrazole-3-carboxylate derivatives has led to the discovery of potent anti-inflammatory agents. nih.gov The process often involves multi-step synthetic pathways, starting with reactions like the Claisen condensation to form key intermediates, which are then cyclized to create the pyrazole ring. nih.gov Further modifications, such as N-alkylation and cross-coupling reactions, can then be employed to introduce additional diversity. rsc.orgrsc.org These synthetic strategies allow for the systematic exploration of the chemical space around the pyrazole core, a crucial step in identifying new drug candidates. rsc.orgrsc.org
Advanced Pharmacological Profiling and Preclinical Studies
Beyond the synthesis of new derivatives, a critical area of future research lies in the comprehensive pharmacological profiling and preclinical evaluation of promising this compound analogs. This involves moving beyond initial in vitro screenings to more complex biological assays and in vivo models to assess their therapeutic potential. nih.gov
For example, derivatives that show initial promise as anti-inflammatory agents in assays like the carrageenan-induced paw edema model in rats would need to undergo further preclinical studies to evaluate their efficacy, and pharmacokinetic properties in more detail. nih.gov Similarly, compounds identified with antimicrobial activity require extensive testing against a broad panel of pathogens, including drug-resistant strains, to determine their spectrum of activity and potential for clinical development. nih.govresearchgate.net This advanced profiling is essential to bridge the gap between initial discovery and clinical application.
Investigation of Specific Mechanisms of Action
A deeper understanding of how this compound derivatives exert their biological effects is paramount for their rational design and optimization. Future research will increasingly focus on elucidating the specific molecular mechanisms of action of these compounds. jst.go.jp This involves identifying the specific cellular targets, such as enzymes or receptors, with which they interact. ontosight.ai
For instance, some pyrazole derivatives have been shown to act as enzyme inhibitors, binding to the active site of an enzyme and blocking its catalytic activity. Techniques such as molecular docking can be employed to predict and visualize how these compounds bind to their targets at the molecular level. jst.go.jp Experimental validation of these interactions through biochemical and cellular assays is then crucial to confirm the proposed mechanism. Unraveling these mechanisms will not only provide a clearer understanding of their therapeutic effects but also guide the design of more potent and selective next-generation compounds.
Development of Structure-Activity Relationships for Optimized Efficacy
A systematic investigation of the structure-activity relationships (SAR) is fundamental to optimizing the efficacy of this compound-based compounds. SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. nih.govresearchgate.net By synthesizing and testing a series of related compounds with systematic variations in their structure, researchers can identify key pharmacophoric elements and understand the impact of different substituents on potency and selectivity. rsc.orgnih.gov
For example, studies on pyrazole-based inhibitors have revealed that the nature and position of substituents on the pyrazole ring can significantly influence their inhibitory activity against specific enzymes. nih.gov The presence of certain groups, such as halogens or methoxy (B1213986) groups, at specific positions can enhance activity, while other modifications may lead to a decrease or loss of efficacy. nih.govrsc.org These insights are invaluable for the rational design of new derivatives with improved therapeutic profiles.
Potential for Lead Compound Identification in Drug Discovery
The this compound scaffold holds significant promise as a source of lead compounds for drug discovery programs targeting a wide range of diseases. nih.govnih.govresearchgate.netrsc.orgontosight.ai Its proven biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, make it an attractive starting point for the development of new therapeutic agents. nih.govnih.govnih.gov
The versatility of the pyrazole core allows for the generation of large and diverse chemical libraries, which can be screened against various biological targets to identify hit compounds. acs.org These initial hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties, ultimately leading to the identification of clinical candidates. The demonstrated success of pyrazole-containing drugs on the market further underscores the potential of this scaffold in drug discovery.
Utilization as Building Blocks for Complex Bioactive Molecules
Beyond its direct use in the development of therapeutic agents, this compound and its derivatives serve as valuable building blocks in the synthesis of more complex bioactive molecules. chemimpex.com The functional groups present in these compounds, namely the pyrazole ring and the ethyl ester, provide reactive handles for a variety of chemical transformations. chemimpex.com
This allows for their incorporation into larger and more intricate molecular architectures, including natural product analogs and other complex heterocyclic systems. rsc.org For example, they can be used as key intermediates in the synthesis of compounds with applications in agricultural chemistry, such as pesticides and herbicides, as well as in material science for the development of advanced materials. chemimpex.com The ability to serve as a versatile synthetic intermediate further highlights the importance of this compound in the broader field of chemical synthesis.
Q & A
Q. What are the primary synthetic routes for ethyl 1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?
this compound is typically synthesized via cyclocondensation of hydrazines with β-keto esters. For example, microwave irradiation accelerates reactions (e.g., 2-cyano-N-cyclohexylacetamide with phenyl isothiocyanate) compared to conventional heating, reducing reaction times and improving yields (62–91%) . Chlorination steps using N-chlorosuccinimide (NCS) in DMF at 70°C are also critical for introducing substituents . Solvent choice (e.g., DMF vs. EtOAc) and catalysts (e.g., Na₂SO₄ for drying) significantly affect purity and scalability .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound and its derivatives?
Key techniques include:
- ¹H NMR : Assigns substituent positions (e.g., aromatic protons at δ 6.33–7.63 ppm) and confirms ester groups (q, δ 4.14 ppm for –OCH₂CH₃) .
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups .
- Mass spectrometry (MS) : Determines molecular ions (e.g., [M+H]⁺ at m/z 273–379) and fragmentation patterns .
- Elemental analysis : Validates purity (>98%) and stoichiometry .
Q. What are the key physicochemical properties of this compound?
- Molecular weight : 140.14 g/mol .
- Melting point : 148–154°C (varies with substituents; e.g., 4-chloro derivatives melt at 199–200°C) .
- Solubility : Lipophilic esters dissolve in organic solvents (DMF, EtOAc), while polar derivatives require aqueous-organic mixtures .
Advanced Research Questions
Q. How is X-ray crystallography applied to determine the crystal structure of pyrazole derivatives, and what software tools are recommended?
Single-crystal X-ray diffraction resolves bond lengths/angles (e.g., C–N bonds at 1.34–1.38 Å) and confirms regiochemistry. Software like SHELXL (for refinement) and SIR97 (for direct methods) are industry standards. For example, SHELXL handles high-resolution data and twinned crystals, while SIR97 automates phase determination . Crystal structures of ethyl 1,5-diphenyl derivatives (e.g., C16H14N2O2) validate steric effects of substituents .
Q. How can substituent engineering modulate the biological activity of pyrazole-3-carboxylate derivatives?
Substituents at positions 1, 4, and 5 influence bioactivity:
- Electron-withdrawing groups (e.g., –Cl, –CF₃) enhance antimicrobial activity via increased electrophilicity .
- Hydrophobic groups (e.g., benzyl, phenethyl) improve membrane permeability, critical for enzyme inhibition (e.g., Chikungunya virus P2 cysteine) .
- Hydroxyl groups (e.g., 4-hydroxyphenyl) enable hydrogen bonding with targets (e.g., kinase active sites) .
Q. What role do DFT calculations play in understanding the electronic structure of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts HOMO-LUMO gaps (e.g., ~4.5 eV), revealing charge transfer dynamics. Optimized geometries align with experimental XRD data, validating steric effects of cyclohexyl or aryl substituents .
Q. How can researchers resolve contradictions in synthetic yields or purity across studies?
Contradictions arise from:
Q. What strategies optimize this compound as a precursor for fused heterocyclic systems?
Reactivity at the ester group enables:
- Hydrolysis : To carboxylic acids for amide coupling (e.g., with 3-aminopyrazoles) .
- Cyclization : With thiourea or o-phenylenediamine to form thiazoles or benzimidazoles .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., tetramethyl dioxaborolane) .
Q. How are pyrazole-3-carboxylate derivatives evaluated for pharmacological activity?
Q. What methods ensure high purity of this compound derivatives for crystallography or bioassays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
